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molecular formula C16H12O3S B1230175 Acetic acid,2-(10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-

Acetic acid,2-(10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-

Cat. No. B1230175
M. Wt: 284.3 g/mol
InChI Key: XIKRQPKFOKKGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04740518

Procedure details

The isomer mixture product of example 2 is dissolved in 1 l boiling 95% ethanol, seeded with crystals of the pure (Z) isomer obtained in accordance with example (5a1) above and allowed to cool slowly with stirring. After standing for 20 hours the yellow crystal mass is filtered off and pressed. The pure (Z)-[10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene]-acetic acid is obtained following re-crystallisation from ethanol: m.p.=184°-187° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( Z )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:9]2[S:10][CH:11]=[CH:12][C:8]=2[C:7](=[CH:13][C:14]([OH:16])=[O:15])[C:6]2[CH:17]=[CH:18][CH:19]=[CH:20][C:5]=2[CH:4]=1>C(O)C>[CH3:1][O:2][C:3]1[C:9]2[S:10][CH:11]=[CH:12][C:8]=2/[C:7](=[CH:13]\[C:14]([OH:16])=[O:15])/[C:6]2[CH:17]=[CH:18][CH:19]=[CH:20][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=C(C(C3=C1SC=C3)=CC(=O)O)C=CC=C2
Step Two
Name
( Z )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in accordance with example (5a1) above and
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly
FILTRATION
Type
FILTRATION
Details
the yellow crystal mass is filtered off

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC1=CC2=C(/C(/C3=C1SC=C3)=C/C(=O)O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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